N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-1-4-11(5-2-9)19-13-6-3-10(8-16-13)17-12(18)7-15/h1-6,8H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSGDRGREURYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with a suitable pyridine derivative under basic conditions to form the bromophenoxy intermediate.
Chlorination: The intermediate is then subjected to chlorination using thionyl chloride or another chlorinating agent to introduce the chloroacetamide group.
Final Coupling: The chlorinated intermediate is then coupled with a suitable amine under controlled conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetamide group.
Oxidation and Reduction: The bromophenoxy and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide is under investigation for its potential biological activities, particularly:
- Antimicrobial Properties: Studies suggest that compounds with similar structures exhibit significant antimicrobial effects by interfering with bacterial lipid biosynthesis pathways.
- Anticancer Activity: Research indicates potential anticancer properties, making it a candidate for further exploration in cancer therapeutics .
Biological Research
The compound's interaction with specific molecular targets is crucial for understanding its biological mechanisms:
- Mechanism of Action: It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.
- Targeted Studies: Interaction studies often utilize techniques such as surface plasmon resonance and molecular docking to elucidate binding affinities and mechanisms.
Industrial Applications
In industrial chemistry, this compound serves as:
- A building block for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
- A component in the development of new materials with specific electronic or optical properties .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- A study published in BMC Chemistry explored derivatives of similar structures for their antimicrobial and antiproliferative activities, indicating a promising avenue for drug development.
- Investigations into the pharmacokinetics of related compounds suggest favorable absorption characteristics, which could translate to effective therapeutic agents.
Mechanism of Action
The mechanism of action of N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues in Patented Herbicides (EP 2 903 618 B1)
The European Patent EP 2 903 618 B1 describes herbicidal compounds with pyrimidine and acetamide functionalities. For instance:
- Example 66: 2-(3-(4-amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide
- Example 67: 2-(3-(6-amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide
Key Comparisons :
- Core Heterocycle: The target compound uses a pyridine ring, whereas Examples 66 and 67 employ pyrimidine.
- Halogen Substitution: Both the target compound and Example 66/67 feature chlorine (Cl), but the bromine (Br) in the target’s phenoxy group increases steric bulk and lipophilicity, which may alter membrane permeability .
- Acetamide Side Chain : The isopropyl group in the patent compounds improves metabolic stability compared to the unsubstituted acetamide in the target compound .
Crystallographically Characterized Acetamide Derivatives
The crystal structure of 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (Acta Cryst. 2013, E69, o891) provides insights into intermolecular interactions:
- Dihedral Angle: The 54.6° angle between the bromophenyl and pyrazine rings contrasts with the likely planar arrangement of the target compound’s pyridine and bromophenoxy groups. This difference could influence packing efficiency and solubility .
- Hydrogen Bonding : The patent compound forms intramolecular C–H···O bonds (S(6) motif) and intermolecular N–H···N interactions, whereas the target compound’s chloroacetamide may prioritize C–H···Cl or N–H···O bonding, affecting crystal stability .
Bis-Acetamide and Complex Heterocyclic Analogues
N,N'-(Sulfonylbis(4,1-phenylene))bis(2-chloroacetamide) (BLD Pharm, 17328-16-4) and 1-Isopropyl-6-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-1H-indazole-4-carboxamide (1431612-23-5) highlight structural diversity:
- Bis-Acetamide: The sulfonyl-linked bis-acetamide exhibits dual reactivity due to two chloroacetamide groups, enabling cross-linking applications, unlike the mono-functional target compound .
Biological Activity
N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C13H10BrClN2O2
- Molecular Weight : 341.59 g/mol
- Structural Features : The compound features a pyridine ring substituted with a bromophenoxy group and a chloroacetamide moiety, which contribute to its biological properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Similar compounds have demonstrated mechanisms involving:
- Inhibition of Lipid Biosynthesis : Related studies suggest that the compound may interfere with bacterial lipid biosynthesis, leading to antimicrobial effects.
- Modulation of Enzyme Activity : The compound may bind to enzymes or receptors, altering their activity and potentially leading to anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderately effective |
| Candida albicans | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
The compound's effectiveness is attributed to its structural features that enhance lipophilicity, facilitating penetration through cell membranes .
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.2 |
This suggests that this compound may serve as a lead compound for the development of new anticancer therapies .
Case Studies and Research Findings
- Molecular Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to target proteins involved in lipid metabolism and cancer cell proliferation, supporting its potential as a therapeutic agent .
- Structure-Activity Relationship (SAR) : Research has shown that variations in substituents on the phenyl ring significantly affect biological activity. Compounds with halogen substitutions tend to exhibit enhanced potency against microbial and cancer cell lines due to increased lipophilicity and improved binding interactions with target sites .
Q & A
Q. Recommended Assays :
- Kinase Inhibition Screening : Use ATP-binding assays (e.g., ADP-Glo™) due to structural similarity to kinase inhibitors .
- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays (IC₅₀ determination) .
Data Interpretation : Normalize results against positive controls (e.g., staurosporine for kinase inhibition).
Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications of the bromophenoxy group?
Q. SAR Strategies :
Substituent Variation : Replace 4-bromophenoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
Bioisosteric Replacement : Substitute bromine with trifluoromethyl to enhance metabolic stability .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Basic: What environmental impact assessments are relevant for this compound, given its halogenated structure?
Q. Key Assessments :
- Biodegradability : Conduct OECD 301D closed bottle tests to evaluate microbial degradation .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition .
Mitigation Strategies : Design derivatives with reduced persistence (e.g., replacing chlorine with biodegradable groups).
Advanced: How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
Q. Methodology :
Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and analyze space group/packing .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain stability .
Data Contradictions : If NMR suggests rotational flexibility, compare with X-ray torsional angles to confirm conformational locking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
